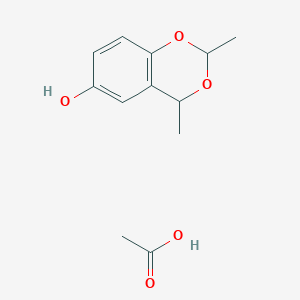
1,2-Benzenedicarboxylic acid, 3,3'-azobis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzenedicarboxylic acid, 3,3’-azobis- is a chemical compound that belongs to the class of organic compounds known as dicarboxylic acids and derivatives. This compound is characterized by the presence of two carboxylic acid groups attached to a benzene ring, along with an azo group (-N=N-) linking two benzene rings. It is commonly used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxylic acid, 3,3’-azobis- typically involves the reaction of 1,2-benzenedicarboxylic acid with an azo compound under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 1,2-Benzenedicarboxylic acid, 3,3’-azobis- is often scaled up using continuous flow reactors. This allows for the efficient and consistent production of the compound. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzenedicarboxylic acid, 3,3’-azobis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation are often used.
Substitution: Reagents like alcohols or amines in the presence of catalysts can facilitate substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Amines are the primary products.
Substitution: Esters or amides are commonly formed.
Aplicaciones Científicas De Investigación
1,2-Benzenedicarboxylic acid, 3,3’-azobis- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Benzenedicarboxylic acid, 3,3’-azobis- involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form amines, which can then interact with various biological molecules. This interaction can lead to changes in cellular processes, such as enzyme activity or gene expression.
Comparación Con Compuestos Similares
1,2-Benzenedicarboxylic acid, 3,3’-azobis- can be compared with other similar compounds, such as:
Phthalic acid: Another dicarboxylic acid with similar structural features but without the azo group.
Isophthalic acid: A dicarboxylic acid with carboxylic groups in the meta position.
Terephthalic acid: A dicarboxylic acid with carboxylic groups in the para position.
The presence of the azo group in 1,2-Benzenedicarboxylic acid, 3,3’-azobis- makes it unique and imparts distinct chemical properties that are not observed in the other compounds.
Propiedades
Fórmula molecular |
C16H10N2O8 |
|---|---|
Peso molecular |
358.26 g/mol |
Nombre IUPAC |
3-[(2,3-dicarboxyphenyl)diazenyl]phthalic acid |
InChI |
InChI=1S/C16H10N2O8/c19-13(20)7-3-1-5-9(11(7)15(23)24)17-18-10-6-2-4-8(14(21)22)12(10)16(25)26/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26) |
Clave InChI |
TTZXAPYVQSZWTD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)N=NC2=CC=CC(=C2C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[4-(3-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14401073.png)



![3-[5-(Dimethylamino)naphthalene-1-sulfonyl]propyl carbonate](/img/structure/B14401102.png)



![2-Bromo-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14401130.png)


![3-[Anilino(phenyl)methylidene]-2H-pyran-2,6(3H)-dione](/img/structure/B14401139.png)
